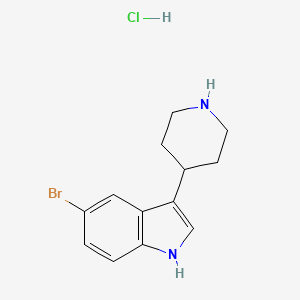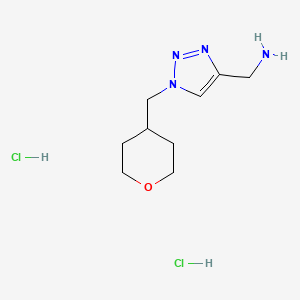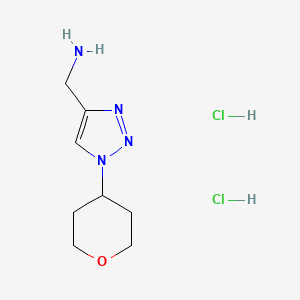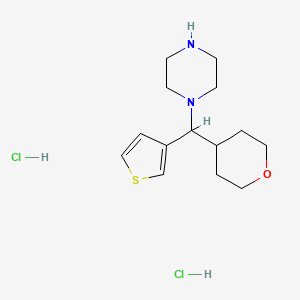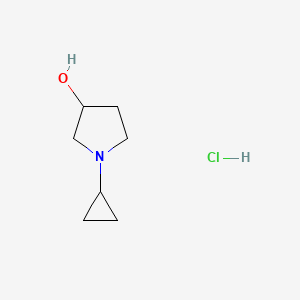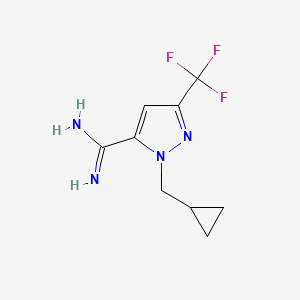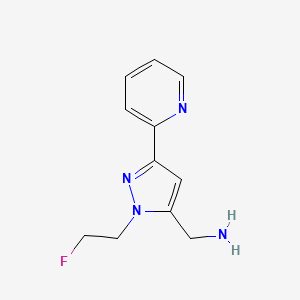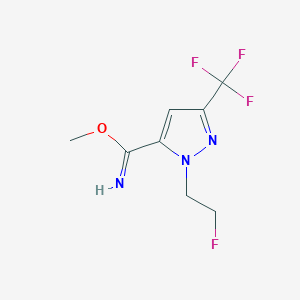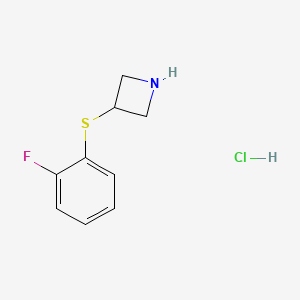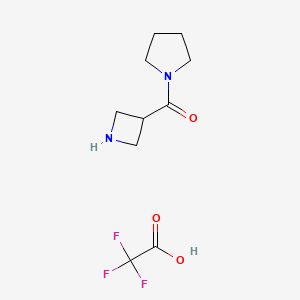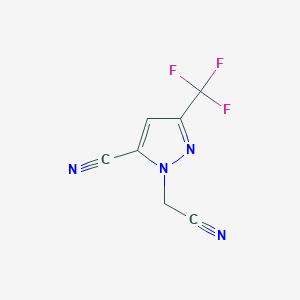![molecular formula C13H19N3 B1480826 6-环己基-1-乙基-1H-咪唑并[1,2-b]吡唑 CAS No. 2098010-53-6](/img/structure/B1480826.png)
6-环己基-1-乙基-1H-咪唑并[1,2-b]吡唑
描述
6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C13H19N3 and its molecular weight is 217.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
咪唑衍生物,包括6-环己基-1-乙基-1H-咪唑并[1,2-b]吡唑等化合物,已被报道具有显著的抗菌特性 。这些化合物可以被合成来靶向各种病原细菌和真菌,为开发新的抗生素和抗真菌剂提供了一条潜在的途径。它们的作用机制通常涉及破坏微生物细胞壁的合成或干扰蛋白质合成。
抗癌治疗
咪唑并[1,2-b]吡唑核心是设计抗癌药物 的有希望的支架。研究表明,这些化合物可以通过干扰细胞信号通路或诱导凋亡来抑制癌细胞的增殖。它们可以被定制来靶向特定类型的癌细胞,为癌症治疗提供更个性化的方案。
抗炎剂
具有咪唑并[1,2-b]吡唑结构的化合物已被发现具有抗炎活性 。它们可用于开发用于减轻关节炎、哮喘和炎症性肠病等疾病的炎症的药物。它们的作用可能涉及抑制促炎细胞因子或调节免疫细胞的功能。
抗糖尿病应用
已知咪唑部分参与葡萄糖代谢的调节,使其成为抗糖尿病药物开发 的目标。可以研究6-环己基-1-乙基-1H-咪唑并[1,2-b]吡唑的衍生物,以了解它们增强胰岛素敏感性或刺激胰岛素分泌的能力,为治疗糖尿病提供新的途径。
抗病毒化合物
对咪唑衍生物的研究也强调了它们作为抗病毒剂 的潜力。这些化合物可以被设计来通过靶向病毒酶或阻止病毒进入宿主细胞来抑制病毒复制。这使得它们成为开发针对多种病毒感染的治疗方法的宝贵候选者。
抗氧化特性
咪唑并[1,2-b]吡唑环系与抗氧化特性 有关。像6-环己基-1-乙基-1H-咪唑并[1,2-b]吡唑这样的化合物可以通过清除自由基或增强身体的内源性抗氧化防御来用于预防氧化应激相关的疾病。
照相显色耦合剂
有趣的是,咪唑并[1,2-b]吡唑核已被用于照相显色耦合剂 。这些化合物在照相材料和工艺中很重要,它们有助于改善吸收和颜色保真度。6-环己基-1-乙基-1H-咪唑并[1,2-b]吡唑独特的化学结构可以针对高质量的照相应用进行优化。
作用机制
Target of Action
Imidazole-containing compounds have been reported to interact with a wide range of biological targets . For instance, they have shown potential as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis, progression, and poor prognosis .
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They can interact with their targets through various mechanisms, including radical reactions . The main donor–acceptor interaction in similar compounds is presumably happening between the malononitrile group, which is widely considered one of the strongest natural electron-withdrawing groups in organic chemistry, and the proaromatic electron-donor 2-methylene-2,3-dihydro-1H-imidazole .
Biochemical Pathways
For instance, they have shown potential as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway .
Pharmacokinetics
Imidazole-containing compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole-containing compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The properties of imidazole-containing compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
生化分析
Biochemical Properties
6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as α-glucosidase, which is crucial for carbohydrate digestion . The inhibition of α-glucosidase by 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole can help in controlling blood sugar levels, making it a potential candidate for diabetes treatment. Additionally, this compound interacts with proteins involved in cell signaling pathways, influencing various cellular processes.
Cellular Effects
The effects of 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole on different cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory effects. Moreover, 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, by binding to the active site of α-glucosidase, this compound prevents the enzyme from catalyzing the breakdown of carbohydrates . Additionally, 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods . It may undergo degradation in the presence of certain enzymes or under extreme conditions. Long-term exposure to 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole has been associated with sustained changes in cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression.
Dosage Effects in Animal Models
The effects of 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as improved glucose tolerance and reduced inflammation . At higher doses, it may cause toxic or adverse effects, including liver toxicity and disruption of normal metabolic processes. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to affect the activity of enzymes involved in carbohydrate and lipid metabolism, leading to changes in metabolite levels and metabolic flux . For instance, by inhibiting α-glucosidase, it reduces the breakdown of carbohydrates, thereby influencing glucose levels in the body.
Transport and Distribution
The transport and distribution of 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole can bind to various proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . The localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. For example, the presence of specific functional groups on 6-cyclohexyl-1-ethyl-1H-imidazo[1,2-b]pyrazole can facilitate its transport to the nucleus, where it can interact with transcription factors and influence gene expression.
属性
IUPAC Name |
6-cyclohexyl-1-ethylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-2-15-8-9-16-13(15)10-12(14-16)11-6-4-3-5-7-11/h8-11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSBBRGZJRWABJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


